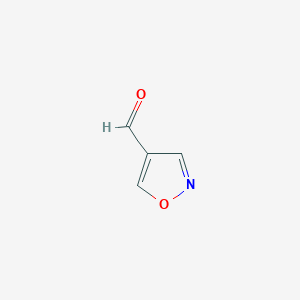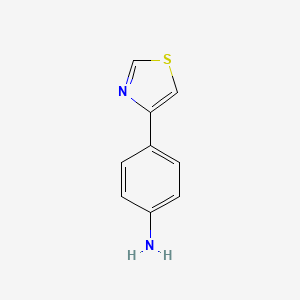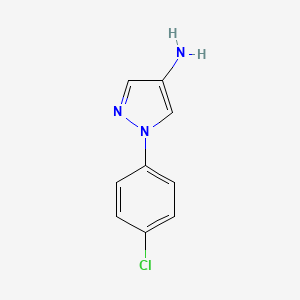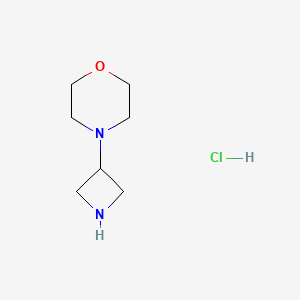
3-Bromo-5-fluorophenol
Descripción general
Descripción
3-Bromo-5-fluorophenol is an organic compound with the chemical formula C6H4BrFO and a molecular weight of 191.00 g/mol . It is a phenol derivative that contains both bromide and fluoride functional groups. This compound appears as a white crystalline solid and is soluble in ether, alcohols, and other organic solvents . It has a melting point of approximately 36-40°C and a boiling point of about 254°C .
Mecanismo De Acción
Target of Action
3-Bromo-5-fluorophenol is a phenol derivative that contains both bromide and fluoride functional groups . It is commonly utilized as a molecular scaffold for active pharmaceutical ingredients (APIs) . The compound’s primary targets are the human promyelocytic leukaemia (HL-60) cell line .
Mode of Action
The three functional groups of this compound exhibit distinct reactivity . The hydroxy group is capable of undergoing nucleophilic substitution and Mitsunobu reactions, while the bromo-group is well-suited for metal-catalysed cross-coupling reactions . The fluoride substituent reacts with nucleophiles via nucleophilic aromatic substitution, or it can be preserved to enhance the binding affinity of synthesized APIs .
Biochemical Pathways
The distinct reactivity of the functional groups in this compound allows it to participate in various biochemical pathways. For instance, the hydroxy group can undergo nucleophilic substitution and Mitsunobu reactions . The bromo-group is suitable for metal-catalysed cross-coupling reactions . These reactions can lead to the synthesis of various APIs, affecting downstream effects in the targeted cells.
Result of Action
This compound is used in the synthesis of anticancer 3,4’-substituted diaryl guanidinium derivatives . These derivatives have demonstrated an inhibition of 4.07 ± 0.10 µM against the human promyelocytic leukaemia (HL-60) cell line . This suggests that the compound’s action at the molecular and cellular level can lead to significant therapeutic effects.
Análisis Bioquímico
Biochemical Properties
3-Bromo-5-fluorophenol plays a significant role in biochemical reactions due to its three functional groups: the hydroxy group, the bromide group, and the fluoride group. The hydroxy group is capable of undergoing nucleophilic substitution and Mitsunobu reactions, while the bromide group is well-suited for metal-catalyzed cross-coupling reactions . The fluoride substituent can react with nucleophiles via nucleophilic aromatic substitution or be preserved to enhance the binding affinity of synthesized APIs . This compound interacts with various enzymes and proteins, such as acetylcholinesterase, where it acts as a target for novel phenyl-substituted carbamates .
Cellular Effects
This compound has been shown to influence various cellular processes. It is commonly utilized as a molecular scaffold for APIs, including anticancer agents. For example, 3,4’-substituted diaryl guanidinium derivatives synthesized from this compound demonstrate inhibition against the human promyelocytic leukemia (HL-60) cell line . This compound can affect cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The hydroxy group undergoes nucleophilic substitution and Mitsunobu reactions, while the bromide group participates in metal-catalyzed cross-coupling reactions . The fluoride substituent enhances the binding affinity of synthesized APIs by reacting with nucleophiles via nucleophilic aromatic substitution . These interactions contribute to the compound’s ability to inhibit enzymes and alter gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under normal conditions but can degrade in the presence of strong oxidizing agents . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies involving cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have shown that this compound can inhibit the growth of cancer cells at specific concentrations, but excessive doses may cause harm to healthy cells .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The hydroxy group undergoes nucleophilic substitution, while the bromide group participates in metal-catalyzed cross-coupling reactions . These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its therapeutic efficacy and potential side effects .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding the subcellular localization of this compound is crucial for optimizing its therapeutic applications .
Métodos De Preparación
The preparation of 3-Bromo-5-fluorophenol can be achieved through the following steps :
Synthesis of 3-Fluoro-5-bromobenzene: This intermediate is prepared by reacting bromobenzene with lithium trifluoride.
Conversion to this compound: The 3-Fluoro-5-bromobenzene is then reacted with an alcohol under alkaline conditions, using reagents such as sodium iodide and sodium carbonate, to yield this compound.
Análisis De Reacciones Químicas
3-Bromo-5-fluorophenol undergoes various types of chemical reactions due to its functional groups :
Nucleophilic Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Mitsunobu Reactions: The hydroxy group is also capable of undergoing Mitsunobu reactions.
Metal-Catalysed Cross-Coupling: The bromide group is well-suited for metal-catalysed cross-coupling reactions.
Nucleophilic Aromatic Substitution: The fluoride substituent reacts with nucleophiles via nucleophilic aromatic substitution.
Common reagents used in these reactions include sodium iodide, sodium carbonate, and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Bromo-5-fluorophenol is widely used in scientific research due to its unique reactivity and functional groups :
Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: It is used as a molecular scaffold for the synthesis of active pharmaceutical ingredients (APIs), including anticancer agents.
Biological Research: It is utilized to study the reaction mechanisms and properties of organic molecules.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
3-Bromo-5-fluorophenol can be compared with other similar compounds such as :
- 2-Bromo-5-fluorophenol
- 4-Bromo-2-fluorophenol
- 3-Bromo-4’-fluorobenzophenone
These compounds share similar functional groups but differ in their substitution patterns, leading to variations in their reactivity and applications. This compound is unique due to its specific arrangement of bromide and fluoride groups, which confer distinct reactivity and versatility in chemical synthesis.
Propiedades
IUPAC Name |
3-bromo-5-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPJGUPQZDEZQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619814 | |
| Record name | 3-Bromo-5-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433939-27-6 | |
| Record name | 3-Bromo-5-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Bromo-8-nitroimidazo[1,2-A]pyridine](/img/structure/B1288857.png)



![(5-Bromo-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1288876.png)

